molecular formula C23H18Cl2N2O2 B11597877 4-[(2,5-dichlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide

4-[(2,5-dichlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide

Cat. No.: B11597877
M. Wt: 425.3 g/mol
InChI Key: HLGYRWLDFVGLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(1H-INDOL-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that features a complex structure combining a dichlorophenoxy group, an indole moiety, and a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(1H-INDOL-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(1H-INDOL-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(1H-INDOL-2-YL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(1H-INDOL-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety, for example, is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through these interactions, which can modulate cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(1H-INDOL-2-YL)METHYL]BENZAMIDE is unique due to its combination of dichlorophenoxy, indole, and benzamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse activities.

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

4-[(2,5-dichlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide

InChI

InChI=1S/C23H18Cl2N2O2/c24-18-9-10-20(25)22(12-18)29-14-15-5-7-16(8-6-15)23(28)26-13-19-11-17-3-1-2-4-21(17)27-19/h1-12,27H,13-14H2,(H,26,28)

InChI Key

HLGYRWLDFVGLBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CNC(=O)C3=CC=C(C=C3)COC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.